tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a difluoromethyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2,2-difluoro-3-(methylamino)propylamine. This can be achieved through the reaction of 2,2-difluoropropane with methylamine under controlled conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, while the carbamate group can participate in covalent bonding with active sites. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2,2-difluoro-3-(amino)propyl]carbamate
- tert-butyl N-[2,2-difluoro-3-(methylamino)ethyl]carbamate
- tert-butyl N-[2,2-difluoro-3-(dimethylamino)propyl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of both a difluoromethyl group and a methylamino group provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2758002-62-7 |
---|---|
Molecular Formula |
C10H20F2N2O2 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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